molecular formula C28H44O3S.C4H9NO<br>C32H53NO4S B12669197 2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine CAS No. 89921-55-1

2,3-Bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine

Cat. No.: B12669197
CAS No.: 89921-55-1
M. Wt: 547.8 g/mol
InChI Key: LSUXGEOEKSTJCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) typically involves the sulfonation of naphthalene followed by the introduction of diisononyl groups. The final step involves the reaction with morpholine to form the 1:1 compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfuric acid or oleum. The diisononyl groups are then introduced through alkylation reactions. Finally, morpholine is added under controlled conditions to form the final product. The process is optimized for yield and purity, with continuous monitoring and quality control .

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .

Scientific Research Applications

Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the morpholine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalenesulfonic acid, diisononyl-, compd. with morpholine (1:1) is unique due to the presence of the morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .

Properties

CAS No.

89921-55-1

Molecular Formula

C28H44O3S.C4H9NO
C32H53NO4S

Molecular Weight

547.8 g/mol

IUPAC Name

2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid;morpholine

InChI

InChI=1S/C28H44O3S.C4H9NO/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;1-3-6-4-2-5-1/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);5H,1-4H2

InChI Key

LSUXGEOEKSTJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C1COCCN1

Origin of Product

United States

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